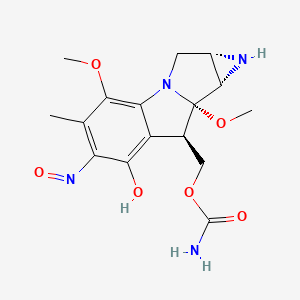

Ro 67-4853

概述

描述

Butyl 9H-xanthene-9-carbonylcarbamate is a synthetic compound that belongs to the class of xanthene derivatives. These derivatives are known for their fluorescent properties and have been extensively studied for their potential biological and industrial applications

作用机制

Mode of Action

Ro 67-4853 enhances the potency of L-Glu by interacting with the transmembrane domain (TMD) of the receptor . It potentiates sensory synaptic responses to repetitive vibrissa stimulation . It increases basal mGluR1-induced cAMP accumulation and potentiates glutamate-induced cAMP accumulation .

Biochemical Pathways

This compound selectively potentiates responses to the agonist DHPG . It shifts the concentration-response curve (CRC) of glutamate approximately 2-fold, 15-fold, and 4.5-fold to the left respectively in BHK cells stably expressing mGluR1a . This modulation of the glutamate response indicates that this compound affects the glutamatergic signaling pathway.

Pharmacokinetics

It is soluble in dmso to 100 mm , which suggests that it may have good bioavailability

Result of Action

This compound activates p-ERK1/2 in the absence of agonist with a time course of activation peaking at 5 minutes in BHK cells . It also increases basal mGluR1-induced cAMP accumulation and potentiates glutamate-induced cAMP accumulation . These results suggest that this compound can modulate cellular signaling pathways and enhance neuronal responses.

生化分析

Biochemical Properties

Ro 67-4853 plays a significant role in biochemical reactions. It interacts with mGlu1, a type of metabotropic glutamate receptor, and enhances the potency of L-Glu by interacting with the transmembrane domain (TMD) of the receptor . It increases basal mGluR1-induced cAMP accumulation and potentiates glutamate-induced cAMP accumulation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of mGlu1 receptors. It enhances the effects of (S)-DHPG in CA3 neurons . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mGlu1 receptors. It acts as a positive allosteric modulator, enhancing the potency of L-Glu by interacting with the transmembrane domain (TMD) of the receptor . This interaction can lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in the glutamate signaling pathway through its interaction with mGlu1 receptors

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ro 67-4853 typically involves the reaction of 9H-xanthene-9-carbonyl chloride with butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

化学反应分析

Types of Reactions

Butyl 9H-xanthene-9-carbonylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or the xanthene moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the xanthene moiety, while reduction may produce reduced derivatives of the carbamate group.

科学研究应用

Butyl 9H-xanthene-9-carbonylcarbamate has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.

Biology: Employed in biological imaging and as a marker for tracking cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

相似化合物的比较

Butyl 9H-xanthene-9-carbonylcarbamate can be compared with other similar compounds, such as:

9H-xanthene-9-carbonyl chloride: A precursor in the synthesis of Ro 67-4853.

Butyl carbamate: Another precursor used in the synthesis.

Other xanthene derivatives: Compounds with similar fluorescent properties but different functional groups.

The uniqueness of this compound lies in its specific combination of the xanthene moiety and the butyl carbamate group, which imparts unique chemical and physical properties.

属性

IUPAC Name |

butyl N-(9H-xanthene-9-carbonyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-3-12-23-19(22)20-18(21)17-13-8-4-6-10-15(13)24-16-11-7-5-9-14(16)17/h4-11,17H,2-3,12H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBUXEUMZZQUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433240 | |

| Record name | Ro67-4853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302841-89-0 | |

| Record name | Butyl N-(9H-xanthen-9-ylcarbonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302841-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro67-4853 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-67-4853 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM27L9Q3RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ro 67-4853 interact with mGluR1 and what are the downstream effects?

A: this compound binds to an allosteric site on mGluR1, distinct from the glutamate binding site. [] This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. [, ] Specifically, this compound potentiates glutamate-induced calcium transients in cells expressing mGluR1. [] While the exact binding site of this compound on mGluR1 requires further investigation, research suggests it differs from the binding site of negative allosteric modulators. []

Q2: Does the presence of calcium influence the activity of this compound on mGluR1?

A: Yes, extracellular calcium modulates the effect of this compound on mGluR1. Research indicates that this compound potentiates the response to extracellular calcium in a manner similar to its effect on glutamate responses. [] This suggests an interplay between calcium binding and the action of this compound on mGluR1 activity.

Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A: While detailed SAR studies specifically for this compound are limited in the provided literature, research suggests that structural modifications to similar compounds can significantly impact their activity on mGluR1. [] For instance, modifications to the compound CDPPB, which shares some structural similarities with this compound, resulted in analogs that acted as PAMs for both mGluR1 and mGluR5, with varying selectivity profiles. [] This highlights the importance of structural features in determining the potency and selectivity of mGluR1 PAMs.

Q4: Are there differences in how this compound modulates mGluR1 activity depending on the assay or signaling pathway used?

A: Yes, this compound exhibits probe-dependent pharmacology, meaning its effects can vary depending on the specific assay used to assess mGluR1 activity. [] For example, this compound displays different cooperativity profiles when modulating quisqualate affinity in intracellular calcium mobilization assays compared to inositol monophosphate accumulation assays. [] This highlights the importance of considering assay-specific effects when characterizing the pharmacological profile of this compound.

Q5: Has this compound been investigated in any in vivo models?

A: Research has explored the effects of this compound in rat hippocampal slices, demonstrating its ability to enhance DHPG-induced long-term depression at the Schaffer collateral-CA1 synapse. [] This effect was specific to this compound, as a PAM selective for mGluR5 did not show the same effect. [] This finding suggests a potential role for this compound in modulating synaptic plasticity, although further in vivo studies are needed to fully understand its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

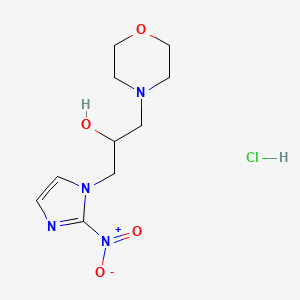

![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)